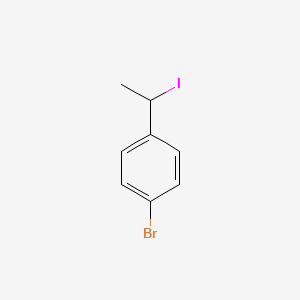
1-Bromo-4-(1-iodoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8BrI. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and an iodoethyl group is attached at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-iodoethyl)benzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the bromination of ethylbenzene to form 1-bromo-4-ethylbenzene, followed by iodination to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale bromination and iodination reactions, often catalyzed by Lewis acids such as aluminum chloride or ferric bromide. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(1-iodoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(1-iodoethyl)benzene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of halogenated organic compounds and their biological interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(1-iodoethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms act as reactive sites, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-iodobenzene: Similar structure but lacks the ethyl group.
1-Bromo-4-ethylbenzene: Similar structure but lacks the iodine atom.
1-Iodo-4-ethylbenzene: Similar structure but lacks the bromine atom.
Uniqueness
1-Bromo-4-(1-iodoethyl)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity and allows for a wide range of chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
125763-63-5 |
|---|---|
Molekularformel |
C8H8BrI |
Molekulargewicht |
310.96 g/mol |
IUPAC-Name |
1-bromo-4-(1-iodoethyl)benzene |
InChI |
InChI=1S/C8H8BrI/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
ZUWYDIXSWNABSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


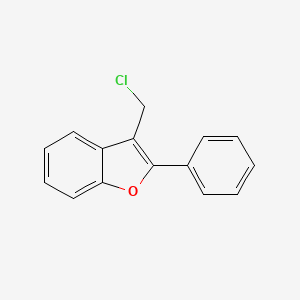
![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)


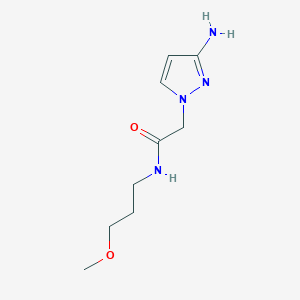
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
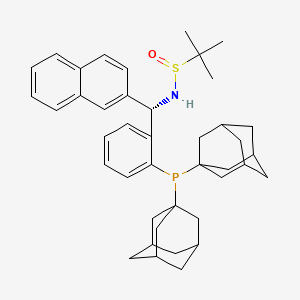
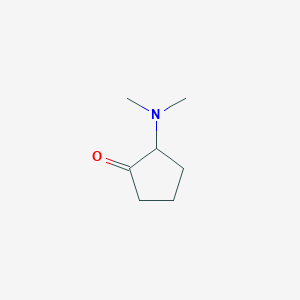
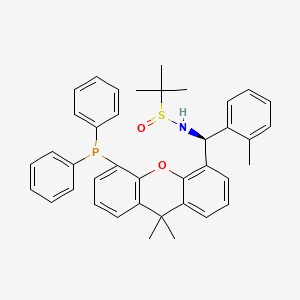
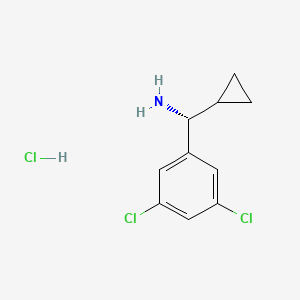


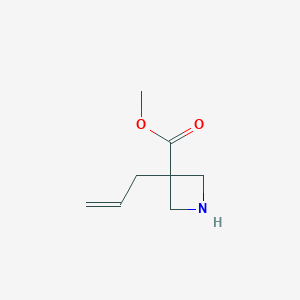
![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
